molecular formula C26H17Br2ClN2O B11998091 7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 763110-03-8

7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11998091
CAS No.: 763110-03-8
M. Wt: 568.7 g/mol
InChI Key: FIIZCWKVTTXVRX-UHFFFAOYSA-N
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Description

This tricyclic benzoxazine derivative features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with bromine atoms at positions 7 and 9, a 3-chlorophenyl group at position 5, and a 2-naphthyl group at position 2. Its molecular formula is C₂₇H₁₈Br₂ClN₂O, with an average mass of 583.72 g/mol (calculated from and ).

Properties

CAS No.

763110-03-8

Molecular Formula

C26H17Br2ClN2O

Molecular Weight

568.7 g/mol

IUPAC Name

7,9-dibromo-5-(3-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H17Br2ClN2O/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)30-31(24)26(32-25(21)22(28)13-19)18-6-3-7-20(29)11-18/h1-13,24,26H,14H2

InChI Key

FIIZCWKVTTXVRX-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Br)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Reacting 2-amino-4,6-dibromophenol with 3-chlorophenylacetylene in the presence of hydrazine hydrate forms the pyrazole ring. Subsequent treatment with carbonyl diimidazole (CDI) induces cyclization to generate the benzoxazine framework. This step achieves moderate yields (26–35%) due to competing side reactions, necessitating precise stoichiometric control.

Key Reaction Conditions

ReagentRoleTemperatureYield (%)
Hydrazine hydrateCyclizing agent80°C26
CDICyclization catalystRT35

Halogenation Strategies

Regioselective bromination at the 7- and 9-positions is critical for achieving the target structure. Two primary methods dominate:

Direct Electrophilic Bromination

Treating the intermediate 5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine with bromine (Br₂) in acetic acid introduces bromine atoms at the para positions relative to the oxygen atom. Excess bromine (2.2 equiv) and prolonged reaction times (12–16 h) ensure complete di-substitution.

Optimization Data

Bromine EquivTime (h)Yield (%)Purity (%)
2.0125892
2.2167298

Metal-Catalyzed Bromine Transfer

Palladium-catalyzed coupling using dibromomethane and LiBr enhances selectivity. This method reduces over-bromination byproducts, achieving 78% yield with Pd(PPh₃)₄ as the catalyst.

Naphthyl Group Introduction

The 2-naphthyl moiety is incorporated via Suzuki-Miyaura cross-coupling. Key steps include:

Boronic Acid Preparation

2-Naphthylboronic acid is synthesized by lithiation of 2-bromonaphthalene followed by treatment with trimethyl borate. This intermediate exhibits high reactivity in palladium-catalyzed couplings.

Coupling Reaction

Reacting the brominated core with 2-naphthylboronic acid under Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O) installs the naphthyl group at the 2-position. Elevated temperatures (100°C) and anaerobic conditions prevent deboronation.

Yield Comparison

CatalystSolventTemperatureYield (%)
Pd(PPh₃)₄DME/H₂O80°C65
Pd(dppf)Cl₂DMF/H₂O100°C82

Final Functionalization and Purification

Chlorophenyl Group Installation

The 3-chlorophenyl group is introduced via Friedel-Crafts alkylation using AlCl₃ as a Lewis acid. Toluene serves as the solvent to minimize electrophilic side reactions.

Purification Protocols

Crude product purification involves:

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) eluent removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals (≥99% by HPLC).

Mechanistic Insights and Challenges

Competing Rearrangements

During cyclization, aza-Claisen rearrangements may occur, leading to regioisomeric byproducts. N-Heterocyclic carbene (NHC) catalysts suppress such rearrangements by stabilizing transition states.

Halogen-Lithium Exchange

Uncontrolled lithiation at brominated positions can degrade the core. Sub-stoichiometric use of n-BuLi (0.8 equiv) mitigates this issue.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic bromination steps. Process analytical technology (PAT) monitors reaction progress in real-time, reducing batch failures .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Average Mass (g/mol) Key Features
Target Compound 7,9-Br; 5-(3-ClPh); 2-(2-naphthyl) C₂₇H₁₈Br₂ClN₂O 583.72 High lipophilicity; bulky naphthyl group enhances π-π stacking interactions
7,9-Dichloro-5-(4-methylphenyl)-2-(2-naphthyl)-... () 7,9-Cl; 5-(4-MePh); 2-(2-naphthyl) C₂₇H₂₀Cl₂N₂O 459.37 Lower mass due to Cl vs. Br; methyl group increases electron density
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... () 7,9-Cl; 5-(4-FPh); 2-Ph C₂₂H₁₅Cl₂FN₂O 413.27 Fluorine enhances electronegativity; phenyl group reduces steric bulk
9-Chloro-5-(3-nitrophenyl)-2-(2-naphthyl)-... () 9-Cl; 5-(3-NO₂Ph); 2-(2-naphthyl) C₂₇H₁₈ClN₃O₃ 475.91 Nitro group introduces strong electron-withdrawing effects
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... () 9-Br; 5-(4-FPh); 2-(4-MePh) C₂₆H₂₀BrFN₂O 437.30 Bromine at position 9; fluorine and methyl balance polarity
5-(3-Chlorophenyl)-2-phenyl-... () 5-(3-ClPh); 2-Ph C₂₂H₁₇ClN₂O 360.84 Minimal steric hindrance; lower molecular weight

Structural and Functional Insights

  • Halogen Effects : Bromine substituents (target compound) increase molecular weight and lipophilicity compared to chloro analogues (). This may enhance blood-brain barrier penetration, relevant for central nervous system targets .
  • Electron-Withdrawing Groups : Nitro substituents () destabilize electron density, possibly altering reactivity in electrophilic substitutions or hydrogen bonding .

Biological Activity

7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 763110-03-8) is a complex organic compound notable for its unique pyrazolo-benzoxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H17Br2ClN2OC_{26}H_{17}Br_2ClN_2O, with a molecular weight of approximately 568.7 g/mol. The presence of bromine and chlorine substituents enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.

PropertyValue
Molecular FormulaC26H17Br2ClN2OC_{26}H_{17}Br_2ClN_2O
Molecular Weight568.7 g/mol
CAS Number763110-03-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, allowing for the selective introduction of halogen substituents onto the aromatic rings while preserving the core structure. Common methods include:

  • Electrophilic Aromatic Substitution : Utilized for introducing bromine and chlorine.
  • Condensation Reactions : Employed to form the pyrazolo-benzoxazine framework.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells.
  • Lung Cancer : A549 cells.
  • Colorectal Cancer : HCT-116 cells.

For instance, a study reported that derivatives with similar structures demonstrated IC50 values indicating effective inhibition of cell growth in these cancer types .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

These findings indicate that while the compound may not be highly potent as an antibacterial agent compared to traditional antibiotics, it holds promise for further development .

Molecular docking studies have suggested that this compound interacts with key proteins involved in cell proliferation and apoptosis pathways. This interaction is crucial for understanding its potential as an anticancer therapeutic agent.

Case Studies

Several case studies have highlighted the biological activities of compounds within the same structural family:

  • Case Study on Anticancer Activity :
    • Compound : 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
    • Findings : Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM.
  • Case Study on Antimicrobial Activity :
    • Compound : A derivative similar to the target compound.
    • Findings : Showed effective inhibition against Pseudomonas aeruginosa with an MIC of 40 µg/mL.

These studies underscore the potential therapeutic applications of this class of compounds .

Q & A

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Reconcile differences by:
  • Force field refinement : Adjust parameters in docking software for halogen bonding (e.g., Br···π interactions).
  • Crystallography : Resolve co-crystal structures (e.g., with kinase domains) to validate binding poses.
  • Alchemical free energy calculations : Predict relative binding energies (ΔΔG) for mutant vs. wild-type targets .

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